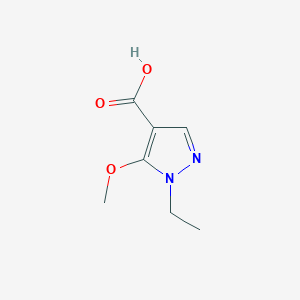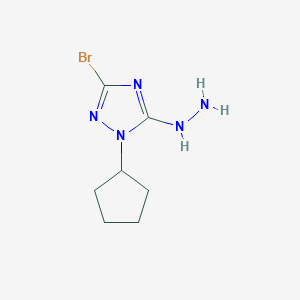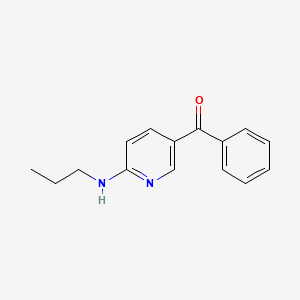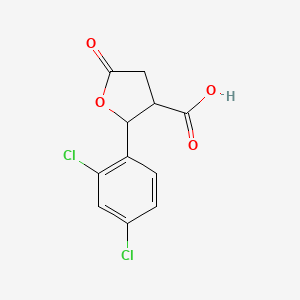![molecular formula C13H13N3O2 B11799958 Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1440526-63-5](/img/structure/B11799958.png)
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that features a fused pyrazole and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cycloaddition of nitrilimines to maleimides. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as N-chlorosuccinimide . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and yield of the product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves the inhibition of deubiquitylating enzymes such as ubiquitin-specific peptidase 7 (USP7) . This inhibition disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dihydropyrrolo[3,4-c]pyrazole-5(1H)-carbonitrile: Similar structure but with a carbonitrile group instead of a carboxylate.
1-Benzyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole ring system but lacks the fused pyrrole ring.
Uniqueness
Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring system, which imparts specific chemical properties and biological activities. Its ability to inhibit deubiquitylating enzymes sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Eigenschaften
CAS-Nummer |
1440526-63-5 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
benzyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c17-13(18-9-10-4-2-1-3-5-10)16-7-11-6-14-15-12(11)8-16/h1-6H,7-9H2,(H,14,15) |
InChI-Schlüssel |
RBSWZUSGTIQPJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)




![7-Chloro-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B11799941.png)
![5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11799946.png)

![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
![2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799961.png)
